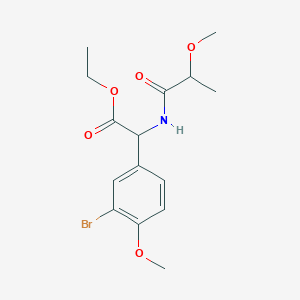![molecular formula C20H20N4O B6965883 2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile](/img/structure/B6965883.png)
2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole moiety linked to a piperazine ring, which is further connected to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile typically involves multiple steps One common method starts with the preparation of the benzoxazole moiety, which is then coupled with a piperazine derivativeThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents and catalysts, as well as automated reaction monitoring systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzoxazole moiety, potentially altering its biological activity.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research focuses on its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include signal transduction cascades that lead to cell death in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Similar structure but with a benzothiazole moiety instead of benzoxazole.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another related compound with antibacterial activity
Uniqueness
2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile is unique due to its specific combination of benzoxazole, piperazine, and benzonitrile groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-[1-(1,3-benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15(20-22-17-7-3-5-9-19(17)25-20)23-10-12-24(13-11-23)18-8-4-2-6-16(18)14-21/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOURHCANMOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2O1)N3CCN(CC3)C4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6965800.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965810.png)
![N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965812.png)
![[4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate](/img/structure/B6965827.png)
![1-[3-(2-Methoxyethoxy)azetidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965835.png)
![1-ethyl-3,5-dimethyl-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6965842.png)
![1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6965845.png)
![6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6965853.png)

![3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one](/img/structure/B6965891.png)
![1-[2-[(4-Methylpyrazol-1-yl)methyl]morpholin-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B6965894.png)
![1-butan-2-yl-N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965895.png)
![N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine](/img/structure/B6965906.png)
![1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B6965914.png)
